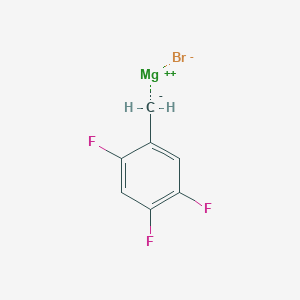![molecular formula C19H17ClN2O2 B12635729 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline CAS No. 922189-30-8](/img/structure/B12635729.png)
4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The general steps include:
Preparation of Boronic Acid Derivative: The starting material, 3-methylphenylboronic acid, is prepared through standard procedures.
Coupling Reaction: The boronic acid derivative is coupled with 4-chloro-6,7-dimethoxyquinazoline using a palladium catalyst under mild conditions.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated quinazoline derivatives.
Substitution: Amino or thio-substituted quinazoline derivatives.
科学的研究の応用
4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
2-Chloro-6,7-dimethoxyquinazoline: Lacks the styryl group, resulting in different biological activities.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains an amino group instead of the styryl group, leading to distinct chemical properties and applications.
2,4-Dichloro-6,7-dimethoxyquinazoline: Features an additional chloro group, which may enhance its reactivity in certain reactions.
Uniqueness
4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the styryl group enhances its potential as a pharmacologically active compound, making it a valuable target for drug discovery and development.
特性
CAS番号 |
922189-30-8 |
|---|---|
分子式 |
C19H17ClN2O2 |
分子量 |
340.8 g/mol |
IUPAC名 |
4-chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-5-4-6-13(9-12)7-8-18-21-15-11-17(24-3)16(23-2)10-14(15)19(20)22-18/h4-11H,1-3H3 |
InChIキー |
WJTRRZIBDLYUIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C=CC2=NC3=CC(=C(C=C3C(=N2)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
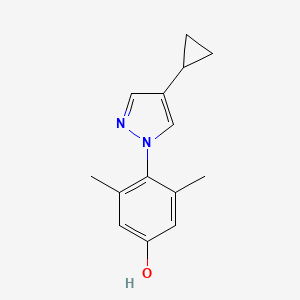
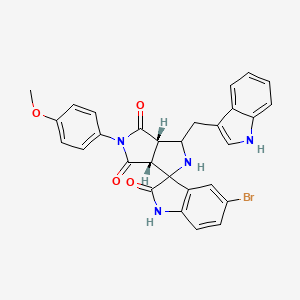
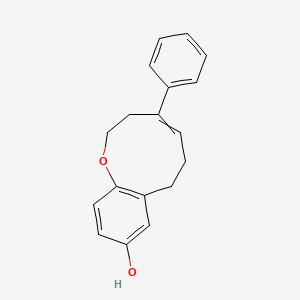
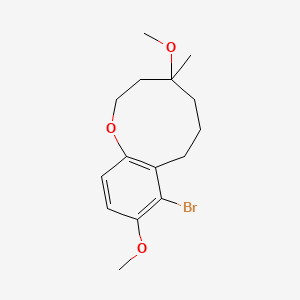
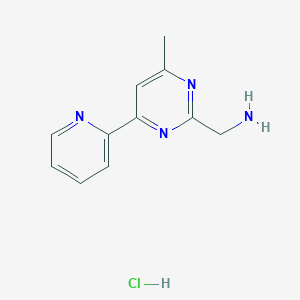
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
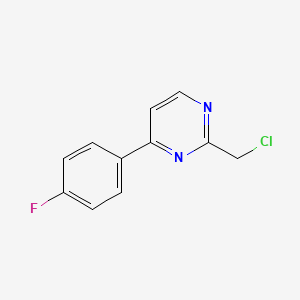

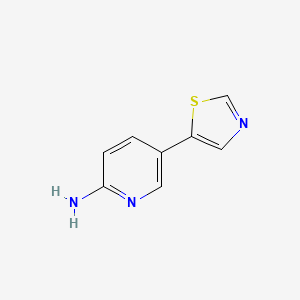
![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)

![1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)-](/img/structure/B12635744.png)
